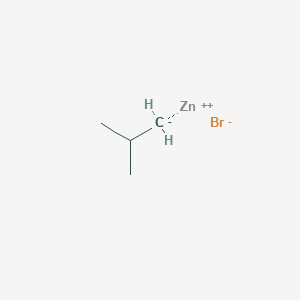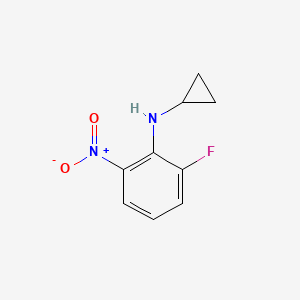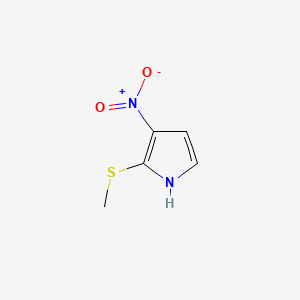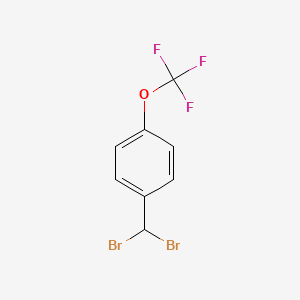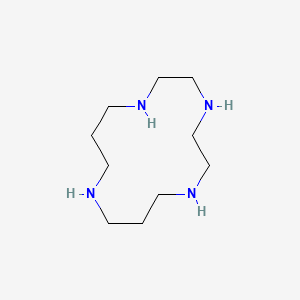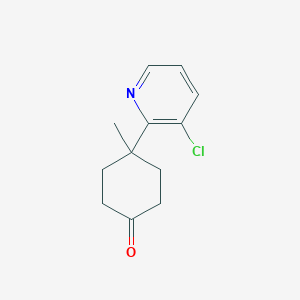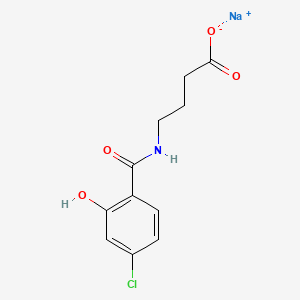
Salclobuzate sodium
概要
説明
サルクロブザートナトリウムは、化学式C11H11ClNNaO4の化学化合物です。 それは、腸のバリアを介して透過性の低い物質の吸収を促進するように設計された経口吸収促進剤として開発されました .
準備方法
サルクロブザートナトリウムの合成は、水酸化ナトリウムの存在下で、4-クロロ-2-ヒドロキシ安息香酸と4-アミノ酪酸を反応させることで行われます。 この反応は、通常、目的の生成物の形成を確実にするために、制御された温度とpH条件下で行われます . 工業生産方法は、化合物の純度と一貫性を確保するために、厳格な品質管理対策を伴う大規模なバッチ反応を含む場合があります。
化学反応の分析
サルクロブザートナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を含みます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
置換: この反応は、ある官能基を別の官能基で置き換えることを含みます。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
サルクロブザートナトリウムは、主に経口吸収促進剤としての役割について研究されてきました。 それは、腸のバリアを介して輸送を促進することで、経口インスリンなどのさまざまな薬物のバイオアベイラビリティを向上させるために使用されてきました .
科学的研究の応用
Salclobuzate sodium has been primarily studied for its role as an oral absorption promoter. It has been used to enhance the bioavailability of various drugs, including oral insulin, by facilitating their transport across the intestinal barrier .
類似化合物との比較
Salclobuzate sodium can be compared with other absorption promoters, such as sodium caprate and sodium laurate. While all these compounds aim to enhance the absorption of drugs, this compound is unique in its specific chemical structure and mechanism of action . Sodium caprate and sodium laurate, for example, primarily act by disrupting the lipid bilayer of the intestinal epithelium, whereas this compound may have a more targeted effect on tight junctions .
Similar Compounds
- Sodium caprate
- Sodium laurate
- Sodium deoxycholate
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .
作用機序
サルクロブザートナトリウムの作用機序は、腸上皮と相互作用する能力に関与し、それによって腸のバリアの透過性を高めます。 この相互作用により、透過性の低い物質が腸を介して輸送されやすくなり、血流への吸収が向上します . このプロセスに関与する分子標的と経路は現在も調査中ですが、サルクロブザートナトリウムはタイト結合やその他の細胞構造を調節してその効果を発揮すると考えられています .
類似の化合物との比較
サルクロブザートナトリウムは、カプリル酸ナトリウムやラウリン酸ナトリウムなどの他の吸収促進剤と比較することができます。 これらの化合物はすべて、薬物の吸収を高めることを目的としていますが、サルクロブザートナトリウムは、その特定の化学構造と作用機序においてユニークです . たとえば、カプリル酸ナトリウムやラウリン酸ナトリウムは、主に腸上皮の脂質二重層を破壊することによって作用しますが、サルクロブザートナトリウムは、タイト結合に対してより標的化された効果を持つ可能性があります .
類似の化合物
- カプリル酸ナトリウム
- ラウリン酸ナトリウム
- デオキシコール酸ナトリウム
特性
| 387825-07-2 | |
分子式 |
C11H11ClNNaO4 |
分子量 |
279.65 g/mol |
IUPAC名 |
sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |
InChIキー |
UQFYDAAKCZKDHS-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8473632.png)
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)


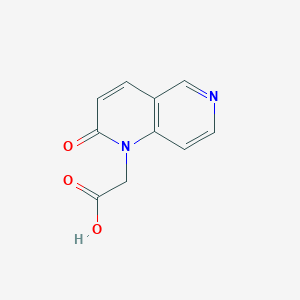
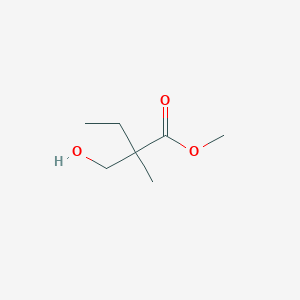
![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)
![N-{5-bromo-2-[(phenylmethyl)amino]pyridin-3-yl}methanesulfonamide](/img/structure/B8473679.png)
